molecular formula C12H17ClN2O B6244683 1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride CAS No. 2039939-88-1

1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride

Cat. No.: B6244683
CAS No.: 2039939-88-1
M. Wt: 240.7
InChI Key:
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Description

1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride is a chemical compound known for its diverse applications in scientific research. It features a pyrrolidine ring attached to a phenyl group via an ethanone linkage, with an amine group at the third position of the pyrrolidine ring. This compound is often used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Amine Group: The amine group is introduced through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These are used to maintain precise control over reaction conditions.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to ensure high purity of the final product.

    Quality Control: Rigorous testing is conducted to meet industry standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to neurotransmission, metabolism, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one
  • 1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one acetate
  • 1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one sulfate

Uniqueness

1-(3-aminopyrrolidin-1-yl)-2-phenylethan-1-one hydrochloride is unique due to its hydrochloride salt form, which enhances its stability and solubility compared to its free base or other salt forms. This makes it particularly useful in various applications where these properties are crucial.

Properties

CAS No.

2039939-88-1

Molecular Formula

C12H17ClN2O

Molecular Weight

240.7

Purity

95

Origin of Product

United States

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